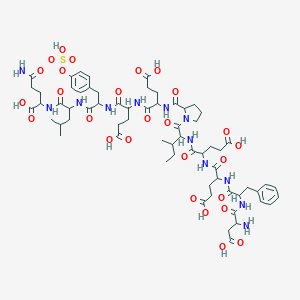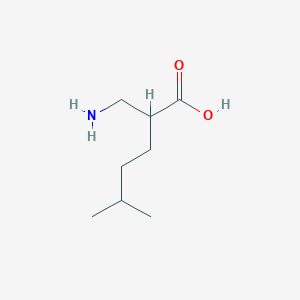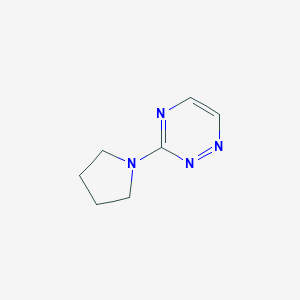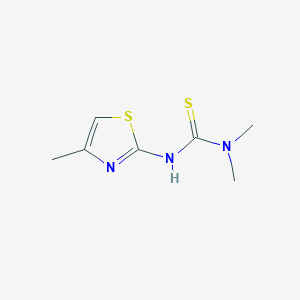
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research for its antioxidant properties. It is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. DMTU has shown promising results in biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea involves its ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea reacts with free radicals to neutralize them, thus preventing oxidative damage. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and cytoprotective genes.
Effets Biochimiques Et Physiologiques
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death, reduce inflammation, and improve mitochondrial function. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has also been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. In addition, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been shown to improve cognitive function and reduce brain damage in animal models of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has several advantages as a tool in laboratory experiments. It is a highly specific antioxidant that can scavenge free radicals without affecting other cellular processes. It is also stable and can be easily synthesized to high purity. However, there are some limitations to using 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in lab experiments. It has a short half-life and may require multiple doses to achieve optimal effects. In addition, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea may have off-target effects that need to be carefully considered.
Orientations Futures
There are several future directions for research on 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea. One area of interest is the potential use of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in the treatment of cardiovascular diseases, such as hypertension and heart failure. In addition, there is potential for the development of novel 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea derivatives with improved pharmacokinetic properties and specificity. Overall, the future of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea research looks promising, and further investigation is warranted.
Conclusion:
In conclusion, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, or 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, is a valuable tool in scientific research due to its antioxidant properties. It has been synthesized through various methods, and its mechanism of action has been extensively studied. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has shown promising results in biochemical and physiological effects, making it a valuable tool in laboratory experiments. While there are some limitations to using 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, its potential for future research looks promising.
Méthodes De Synthèse
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea can be synthesized through various methods, including the reaction of 4-methyl-2-thiazolamine with carbon disulfide, followed by reaction with dimethylamine. Another method involves the reaction of 4-methyl-2-thiazolamine with thiocyanate, followed by reaction with dimethylamine. These methods have been optimized to yield high-purity 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea.
Applications De Recherche Scientifique
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been widely used in scientific research due to its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used in various research fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to protect against brain damage caused by ischemia/reperfusion injury. In cardiovascular research, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to protect against cardiac dysfunction caused by oxidative stress. In cancer research, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to sensitize cancer cells to chemotherapy.
Propriétés
Numéro CAS |
19958-75-9 |
|---|---|
Nom du produit |
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
Formule moléculaire |
C7H11N3S2 |
Poids moléculaire |
201.3 g/mol |
Nom IUPAC |
1,1-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C7H11N3S2/c1-5-4-12-6(8-5)9-7(11)10(2)3/h4H,1-3H3,(H,8,9,11) |
Clé InChI |
FIGRRRXEUUOHRS-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CSC(=N1)N=C(N(C)C)S |
SMILES |
CC1=CSC(=N1)NC(=S)N(C)C |
SMILES canonique |
CC1=CSC(=N1)NC(=S)N(C)C |
Autres numéros CAS |
19958-75-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




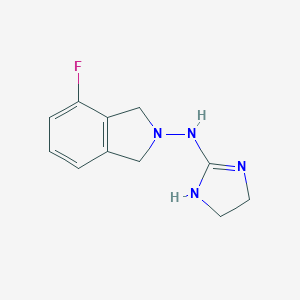

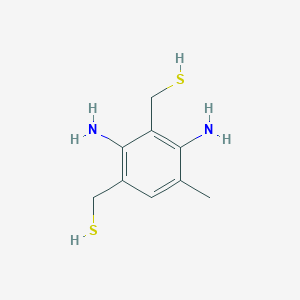
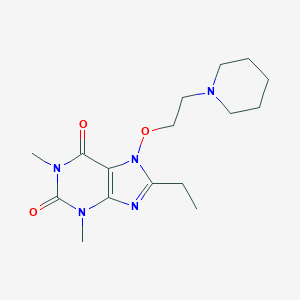
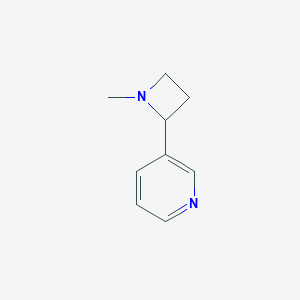
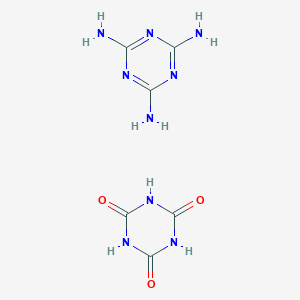

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
